2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol
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Overview
Description
2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine atoms into the benzyl alcohol structure. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-Difluoro-5-(trifluoromethyl)benzaldehyde, while reduction could produce various fluorinated alcohols .
Scientific Research Applications
2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to the inhibition or activation of specific enzymes and pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzyl alcohol
- 2,4,5-Trifluorobenzaldehyde
- 3,5-Difluorobenzyl bromide
Uniqueness
2,4-Difluoro-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
[2,4-difluoro-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-2-7(10)5(8(11,12)13)1-4(6)3-14/h1-2,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHNOVVBNVQMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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